1-Chloro-3-ethoxy-5-ethynylbenzene 1-Chloro-3-ethoxy-5-ethynylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753615
InChI: InChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3
SMILES: CCOC1=CC(=CC(=C1)C#C)Cl
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol

1-Chloro-3-ethoxy-5-ethynylbenzene

CAS No.:

Cat. No.: VC13753615

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-ethoxy-5-ethynylbenzene -

Specification

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
IUPAC Name 1-chloro-3-ethoxy-5-ethynylbenzene
Standard InChI InChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3
Standard InChI Key LOSFYNKZOOIHSP-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1)C#C)Cl
Canonical SMILES CCOC1=CC(=CC(=C1)C#C)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Atomic Configuration and Bonding

The benzene core of 1-chloro-3-ethoxy-5-ethynylbenzene is substituted with three distinct functional groups:

  • Chloro group (-Cl): Positioned at the 1-carbon, this electron-withdrawing group induces partial positive charges on adjacent carbon atoms, enhancing electrophilic substitution reactivity .

  • Ethoxy group (-OCH₂CH₃): Located at the 3-carbon, this electron-donating substituent stabilizes the aromatic ring through resonance effects, directing further substitutions to specific positions .

  • Ethynyl group (-C≡CH): At the 5-carbon, the sp-hybridized carbon atoms in this linear group enable π-bond conjugation, facilitating reactions such as cycloadditions or couplings.

The compound’s IUPAC name, 1-chloro-3-ethoxy-5-ethynylbenzene, is derived from these substituents. Its SMILES notation, CCOC1=CC(=CC(=C1)Cl)C#C, and InChIKey, LOSFYNKZOOIHSP-UHFFFAOYSA-N, provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉ClO
Molecular Weight (g/mol)180.63
IUPAC Name1-Chloro-3-ethoxy-5-ethynylbenzene
SMILESCCOC1=CC(=CC(=C1)Cl)C#C
InChIKeyLOSFYNKZOOIHSP-UHFFFAOYSA-N

Physicochemical Properties

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks corresponding to C≡C stretching (~2100 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹) are expected.

  • Mass Spectrometry: The molecular ion peak at m/z 180.63 aligns with its molecular weight. Fragmentation patterns likely include loss of ethylene (C₂H₄) from the ethoxy group and cleavage of the C-Cl bond .

Table 2: Comparative Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
1-Chloro-3-ethoxy-5-ethynylbenzeneC₁₀H₉ClO180.63N/A
1-Chloro-3-ethoxybenzeneC₈H₉ClO156.61204.7

Reactivity and Functional Transformations

Electrophilic Substitution

The chloro and ethoxy groups direct incoming electrophiles to specific positions on the aromatic ring. For example, nitration would likely occur at the 4-position (para to the ethoxy group), while sulfonation may target the 2-position (ortho to chlorine) .

Ethynyl Group Reactivity

The terminal alkyne functionality enables:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Polymerization: Formation of conjugated polymers via Glaser coupling, potentially useful in organic electronics.

Industrial and Research Applications

Pharmaceutical Intermediates

Compounds with ethynyl and halogen substituents are pivotal in drug discovery. For instance, ethynyl groups serve as bioisosteres for carbonyls or amines, while chlorine atoms enhance lipophilicity and target binding. Although direct biological data for 1-chloro-3-ethoxy-5-ethynylbenzene are lacking, analogs demonstrate antimicrobial and anti-inflammatory activities.

Materials Science

The ethynyl group’s ability to participate in cross-coupling reactions makes this compound a candidate for synthesizing conductive polymers or metal-organic frameworks (MOFs).

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